molecular formula C15H26N2O6 B3091813 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 1219380-72-9

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

Cat. No.: B3091813
CAS No.: 1219380-72-9
M. Wt: 330.38 g/mol
InChI Key: MLXHSDCSBUGOLZ-UHFFFAOYSA-N
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Description

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O6. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is of significant interest in the field of synthetic organic chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the protection of hexahydropyridazine-3-carboxylic acid with tert-butoxycarbonyl groups. One common method includes the reaction of hexahydropyridazine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc groups can be removed to reveal the free amine groups, which can then participate in further chemical transformations .

Comparison with Similar Compounds

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other Boc-protected compounds such as:

  • 1,2-Di-Boc-hexahydropyridazine-3-carboxylic acid
  • 1,2,3-Pyridazinetricarboxylic acid, tetrahydro-, 1,2-bis(1,1-dimethylethyl) ester
  • 1,2-bis(Boc)-hexahydro-pyridazine-3-carboxylic acid

These compounds share similar structural features and reactivity due to the presence of Boc protecting groups. this compound is unique in its specific arrangement of functional groups, which can influence its reactivity and applications .

Properties

IUPAC Name

1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXHSDCSBUGOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
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1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
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1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
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1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
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1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
Reactant of Route 6
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

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